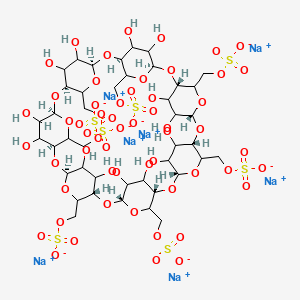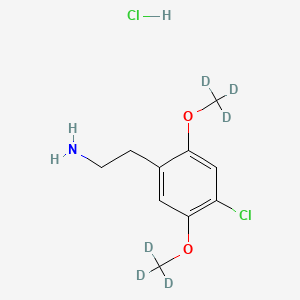
Tolmetin-d3 Ethyl Ester
Übersicht
Beschreibung
Tolmetin-d3 Ethyl Ester is a biochemical used in proteomics research . It has a molecular formula of C17H16D3NO3 and a molecular weight of 288.36 . It is a labelled intermediate for the preparation of Tolmetin .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H16D3NO3 . This indicates that it contains 17 carbon atoms, 16 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions like hydrolysis, where the ester is split with water. This reaction can be catalyzed by either an acid or a base .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions Study
Tolmetin/N-acetyl-L-tyrosine ethyl ester (ATEE) complex formation has been investigated through theoretical and experimental studies, revealing static ATEE quenching by tolmetin (Tito et al., 2009).
Serum Albumin Binding
Research on human serum albumins modified with covalently bound tolmetin highlighted specific binding sites on albumin for tolmetin, contributing to the understanding of its interaction with proteins (Zia-Amirhosseini et al., 1995).
Biophysical Effects on Membranes
A study focused on tolmetin's interaction with membrane models like liposomes and monolayers, providing insights into its therapeutic action and gastrointestinal toxicity (Nunes et al., 2011).
Solubility in Supercritical Carbon Dioxide
Investigation of tolmetin solubility in supercritical carbon dioxide (SC-CO2) for drug nanonization purposes revealed a correlation between pressure, temperature, and solubility, offering potential pharmaceutical applications (Pishnamazi et al., 2020).
Potentiometric Assay Development
A study developed a potentiometric sensor for tolmetin assay in pharmaceutical and plasma samples, demonstrating a fast and green analytical method (Mahrous et al., 2023).
Fast Dissolving Tablet Formulation
Research aimed at creating fast dissolving tablets of tolmetin sodium to enhance its bioavailability and efficacy in rheumatoid arthritis treatment (Elsayed et al., 2022).
Metabolic Activation and Protein Adduct Formation
A study on tolmetin's metabolism in rats revealed the formation of reactive metabolites like tolmetin acyl-CoA and their binding to liver proteins, providing insights into drug-protein interactions (Olsen et al., 2007).
Microsphere Development for Controlled Release
Development of ethylcellulose microspheres containing tolmetin for controlled drug release, offering a promising approach for enhanced drug delivery and reduced gastrointestinal side effects (Jelvehgari et al., 2010).
Fatty Acid Methyl Esters Study
Investigation of ethyl esters, including tolmetin, as internal standards for fatty acid methyl ester analysis in food, contributing to analytical chemistry and food science (Thurnhofer et al., 2006).
Alginate-Chitosan Microspheres for Controlled Release
A study used chitosan coated alginate microspheres to control tolmetin sodium release, demonstrating the potential for tailored drug delivery systems (Elsayed, 2021).
Wirkmechanismus
Target of Action
Tolmetin-d3 Ethyl Ester, a derivative of Tolmetin, primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The action of this compound affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The metabolites or conjugates are then excreted in the urine within 24 hours . These properties likely influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, this compound can alleviate symptoms associated with conditions like rheumatoid arthritis, osteoarthritis, and juvenile arthritis .
Eigenschaften
IUPAC Name |
ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRUUBPYBQDCX-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676162 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215579-60-4 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)






![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)




